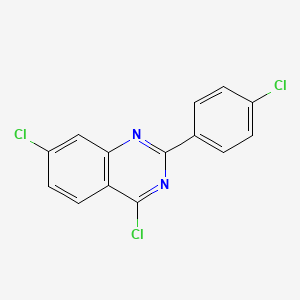

4,7-Dichloro-2-(4-chlorophenyl)quinazoline

Vue d'ensemble

Description

4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the CAS Number: 885277-72-5 . It has a molecular weight of 309.58 . The compound is a light yellow solid .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular formula of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline is C14H7Cl3N2 . The Inchi Code is 1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H .Physical And Chemical Properties Analysis

4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a light yellow solid . The boiling point and other specific physical and chemical properties are not available in the current search results.Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including 4,7-Dichloro-2-(4-chlorophenyl)quinazoline , have been studied for their potential anticancer properties. These compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation . For instance, they have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell migration .

Antibacterial Agents

The structure of quinazoline allows for the synthesis of molecules that possess significant antibacterial activity. Research has indicated that quinazoline derivatives can be effective against drug-resistant bacterial strains, making them promising candidates for the development of new antibiotics .

Antifungal Applications

Similar to their antibacterial properties, quinazoline compounds have also been explored for their antifungal activities. They can serve as the basis for creating novel treatments against fungal infections, which are becoming increasingly resistant to current medications .

Antiviral Agents

The versatility of quinazoline derivatives extends to antiviral applications. These compounds have been investigated for their ability to inhibit the replication of various viruses, offering a pathway to new antiviral drugs .

Anti-Inflammatory and Analgesic

Quinazolines have demonstrated anti-inflammatory and analgesic effects, which could be harnessed in the development of new pain management and anti-inflammatory medications .

Anticonvulsant Properties

The neurological effects of quinazoline derivatives include anticonvulsant properties. They have the potential to be used in the treatment of epilepsy and other seizure-related disorders .

Anti-Parkinsonism

Some quinazoline compounds have shown promise in the treatment of Parkinson’s disease by affecting dopaminergic pathways in the brain, offering hope for new therapeutic strategies .

Antioxidant Properties

Quinazoline derivatives can act as antioxidants, helping to neutralize free radicals in the body. This property is beneficial in preventing oxidative stress, which is linked to various chronic diseases .

Mécanisme D'action

The mechanism of action of quinazoline compounds generally involves interaction with specific cellular targets, such as enzymes or receptors, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the structure of the quinazoline compound .

The pharmacokinetics of quinazoline compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the compound’s structure. Factors such as solubility, stability, and the presence of specific functional groups can influence a compound’s pharmacokinetic properties .

The molecular and cellular effects of a quinazoline compound’s action can include changes in cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to changes in cell growth, differentiation, or survival .

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of quinazoline compounds .

Propriétés

IUPAC Name |

4,7-dichloro-2-(4-chlorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUTECHLRFSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680005 | |

| Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |

CAS RN |

885277-72-5 | |

| Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)

![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)